
5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a triazole ring fused to a cyclohexane-1,3-dione structureThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3-triazole with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
Cyclohexane-1,3-dione: The parent compound without the triazole ring.
2-Methyl-1,2,3-triazole: A triazole derivative with a methyl group at the 2-position.
Uniqueness: 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is unique due to the combination of the triazole ring and cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2-methyltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H11N3O2/c1-12-10-5-9(11-12)6-2-7(13)4-8(14)3-6/h5-6H,2-4H2,1H3 |
InChI Key |
QELAEEXSHJNCSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.